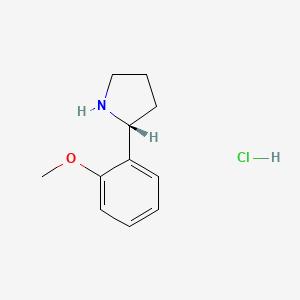

![molecular formula C22H20FN7O2 B2768452 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 920227-66-3](/img/structure/B2768452.png)

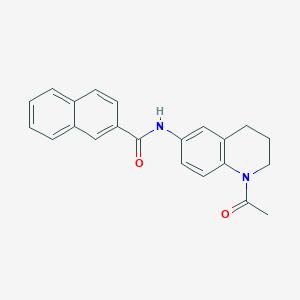

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The aromaticity and the structure of the obtained triazoles have been shown to be related .Aplicaciones Científicas De Investigación

Drug Discovery:

1,2,3-Triazoles are privileged structural motifs in drug discovery due to their diverse biological activities and synthetic accessibility. This compound’s 1,2,3-triazole core can serve as a scaffold for designing novel drugs. Some notable examples include:

- Anticonvulsant Activity : The anticonvulsant drug Rufinamide contains a 1,2,3-triazole core .

- Antibiotics : Compounds with 1,2,3-triazole moieties have been explored as antibiotics. For instance, the broad-spectrum cephalosporin antibiotic cefatrizine features a 1,2,3-triazole ring .

- Anticancer Agents : Carboxyamidotriazole, an anticancer drug, incorporates a 1,2,3-triazole motif .

Biological Activity:

This compound’s specific biological activities would depend on its substituents and interactions with cellular targets. Further studies are needed to elucidate its precise effects.

Mecanismo De Acción

Target of Action

The compound, also known as 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one, is a potent inhibitor of the ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

The compound interacts with USP28 by reversibly binding to it, directly affecting its protein levels . This interaction inhibits the proliferation of cells, halts the cell cycle at the S phase, and impedes the progression of the epithelial-mesenchymal transition (EMT) in gastric cancer cell lines .

Biochemical Pathways

The compound’s action on USP28 affects several biochemical pathways. By inhibiting USP28, the compound disrupts the normal functioning of the cell cycle and DNA damage response pathways . This disruption can lead to the inhibition of cell proliferation and the induction of cell cycle arrest .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability and stability

Result of Action

The inhibition of USP28 by the compound leads to a decrease in cell proliferation and an increase in cell cycle arrest . This can result in the inhibition of tumor growth in cancer cell lines . Additionally, the compound’s action can impede the progression of EMT, a process often associated with cancer metastasis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to USP28 . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature.

Propiedades

IUPAC Name |

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN7O2/c23-16-5-4-6-17(13-16)30-22-20(26-27-30)21(24-15-25-22)29-11-9-28(10-12-29)19(31)14-32-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTDXEQJGZQBIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)COC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2768370.png)

![3-benzyl-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2768373.png)

![1-[3-(3,6-Difluorocarbazol-9-yl)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B2768376.png)

![1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B2768378.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2768382.png)

![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768385.png)

![3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768392.png)